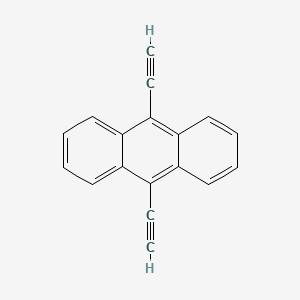

9,10-Diethynylanthracene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

9,10-diethynylanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10/c1-3-13-15-9-5-7-11-17(15)14(4-2)18-12-8-6-10-16(13)18/h1-2,5-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPDKVKBZNLDMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 9,10 Diethynylanthracene

Direct Synthetic Routes to 9,10-Diethynylanthracene

Direct methods for synthesizing the symmetrical this compound core are foundational in this field. These routes typically begin with a pre-functionalized anthracene (B1667546), most commonly 9,10-dibromoanthracene (B139309), and introduce the alkyne moieties through cross-coupling chemistry.

The Sonogashira cross-coupling reaction is the most prevalent and versatile method for forming the carbon-carbon bonds between the anthracene core and the ethynyl (B1212043) groups. numberanalytics.comorganic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. numberanalytics.com

The efficiency of the Sonogashira coupling for synthesizing this compound is highly dependent on the careful optimization of several reaction parameters.

Catalyst Loading: The amount of palladium catalyst is critical. While various palladium sources can be used, such as Pd(PPh₃)₂Cl₂ or Pd(CH₃CN)₂Cl₂, the loading is typically kept low, often ranging from 0.1 mol% to 5 mol% per halide. acs.orgmdpi.com For instance, the synthesis of 9,10-bis((trimethylsilyl)ethynyl)anthracene has been successfully performed using tetrakis(triphenylphosphine)palladium(0) at a low loading. mdpi.com

Co-catalysts: Copper(I) salts, most commonly copper(I) iodide (CuI), are crucial co-catalysts that facilitate the formation of a reactive copper acetylide intermediate. hes-so.ch The amount of CuI can influence the reaction rate and yield, with typical loadings being around 1 to 10 mol%. mdpi.com Some protocols have been developed for copper-free Sonogashira reactions to avoid issues related to the homocoupling of alkynes, using alternative ligands or conditions. organic-chemistry.orgacs.org

Solvents: The choice of solvent system is vital. A mixture of an amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) ((iPr)₂NH), and a non-polar solvent like toluene, tetrahydrofuran (B95107) (THF), or 1,4-dioxane (B91453) is common. acs.orgmdpi.comrsc.org The amine acts as both the base and, in some cases, the solvent. mdpi.com The solvent choice can affect substrate solubility and reaction temperature. For example, THF is frequently used for reactions conducted at room temperature or slightly elevated temperatures. rsc.orgmdpi.com

Temperature: Reaction temperatures can range from room temperature to reflux conditions (around 90°C). acs.orgmdpi.com One reported synthesis of a silyl-protected precursor was stirred at room temperature for 16 hours. rsc.org Higher temperatures may be required for less reactive substrates or to increase the reaction rate, but can also lead to side reactions like alkyne polymerization. mdpi.com

Reaction Time: The duration of the reaction can vary significantly, from a few hours to 48 hours, depending on the reactivity of the precursors and the specific conditions employed. mdpi.com Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time.

| Parameter | Condition | Example / Note | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(CH₃CN)₂, Pd(OAc)₂ | Loading typically 0.1-5 mol% per halide. | acs.orgmdpi.commdpi.com |

| Co-catalyst | Copper(I) Iodide (CuI) | Loading typically 1-2 mol%. Facilitates alkyne activation. | mdpi.comhes-so.ch |

| Base | Triethylamine (Et₃N), Diisopropylamine ((iPr)₂NH) | Acts as an HCl scavenger and often as a solvent. | mdpi.comrsc.org |

| Solvent | Toluene, Tetrahydrofuran (THF), 1,4-Dioxane | Often used in combination with an amine base. | acs.orgmdpi.com |

| Temperature | Room Temperature to 90°C | Higher temperatures can increase rate but also side reactions. | rsc.orgmdpi.com |

| Reaction Time | 3 to 48 hours | Dependent on substrate reactivity and other conditions. | mdpi.commdpi.com |

The synthesis typically does not start from anthracene itself but from a halogenated derivative that is amenable to cross-coupling.

9,10-Dibromoanthracene: This is the most common and commercially available starting material for the synthesis of this compound. mdpi.comrsc.org It is prepared by the selective bromination of anthracene at the electron-rich 9 and 10 positions using elemental bromine in a suitable solvent like chloroform (B151607) or carbon tetrachloride. mdpi.com

Trimethylsilylacetylene: To prevent side reactions and polymerization of the terminal alkyne, a protecting group strategy is often employed. Trimethylsilylacetylene (TMSA) is the most widely used protected alkyne for this purpose. mdpi.com The Sonogashira coupling is first performed between 9,10-dibromoanthracene and TMSA to yield 9,10-bis((trimethylsilyl)ethynyl)anthracene. mdpi.comrsc.org This silyl-protected intermediate is stable and can be easily purified. The terminal trimethylsilyl (B98337) (TMS) groups are then cleaved under basic conditions, for example, using potassium hydroxide (B78521) in a methanol/THF mixture, to afford the final this compound product in high yield. mdpi.comugr.es

Alternative synthetic approaches include double-elimination reactions, which can be a powerful method for forming triple bonds. oup.comlibretexts.org This strategy can be integrated with Sonogashira coupling to build more complex π-conjugated systems where a diethynylanthracene unit is a component. oup.com For instance, a building block required for a double-elimination reaction can first be prepared via Sonogashira coupling, and then subjected to the elimination process to form a new alkyne linkage. oup.com This integrated approach allows for the construction of extended molecular wires and oligomers containing the this compound core. oup.com

To improve efficiency and reduce the number of purification steps, one-pot synthetic strategies have been developed. A notable example is a two-step, one-pot procedure starting from the silyl-protected intermediate, 9,10-bis(trimethylsilylethynyl)anthracene. publish.csiro.au In this method, the in-situ desilylation of the protected alkyne is immediately followed by a subsequent Sonogashira cross-coupling with a different aryl halide in the same reaction vessel. publish.csiro.au This approach avoids the isolation of the often unstable terminal dialkyne intermediate and has been successfully used to synthesize oligo(arylene-ethynylene) molecular wires. publish.csiro.au For this specific sequence, reaction conditions may require adjustment between steps, such as increasing the temperature to facilitate the initial desilylation before adding the second coupling partner and catalyst. publish.csiro.au

Palladium-Catalyzed Sonogashira Cross-Coupling Reactions

Selective Synthesis of Unsymmetrical this compound Derivatives

The synthesis of unsymmetrical 9,10-disubstituted ethynylanthracenes, where the two alkyne groups bear different substituents (R ≠ R'), requires a more controlled, stepwise approach. A general strategy involves performing two successive, selective Sonogashira coupling reactions. researchgate.netresearchgate.net This can be achieved by starting with 9,10-dibromoanthracene and performing a bromine-iodine exchange to create a more reactive C-I bond at one position while retaining the C-Br bond at the other. researchgate.net The greater reactivity of the iodo-substituent allows for a selective first Sonogashira coupling at that position. Following the introduction of the first ethynyl group, the conditions can be modified to facilitate the second coupling at the less reactive bromo-position with a different terminal alkyne, thus yielding an unsymmetrically substituted product. researchgate.net This stepwise approach provides access to a wide range of dissymmetrically functionalized anthracene derivatives, which are valuable for studying intramolecular processes and creating materials with tailored electronic properties. researchgate.netresearchgate.net

Post-Synthetic Functionalization of Ethynyl Moieties

The ethynyl groups of this compound are primary sites for chemical derivatization. Their reactivity allows for the attachment of various functional groups, significantly altering the molecule's characteristics. These functionalizations are crucial for building more complex, multi-dimensional anthracene-based architectures.

Transformation into Stannyl-Functionalized Alkynes for Cross-Coupling

A significant strategy for functionalizing the terminal alkynes of anthracene derivatives is their conversion into stannylated alkynes. This transformation creates a nucleophilic carbon center that is highly effective in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. nih.gov These stannylated intermediates are valuable for constructing larger, conjugated systems by forming new carbon-carbon bonds. nih.gov

One documented approach involves the synthesis of bisanthracene compounds linked by an alkyl chain, which are first functionalized with ethynyl groups at the 1, 8, 1', and 8' positions. nih.gov These terminal ethynyl groups are then converted to their corresponding (trimethylstannyl)ethynyl derivatives. nih.gov This stannylation is typically achieved by reacting the ethynyl-substituted anthracene with an aminostannane, such as (dimethylamino)trimethylstannane (B1584867) (Me₂NSnMe₃). nih.gov This reaction proceeds efficiently to afford the desired tetra-stannylated product, which can then be used in photo-switching applications. nih.gov

The resulting organotin compounds are versatile building blocks. The vinyl stannyl (B1234572) group can participate in Stille reactions with various organic halides to create more complex molecular structures. nih.gov This method provides a powerful tool for the precise, stepwise construction of elaborate polycyclic aromatic hydrocarbons.

Table 1: Example of Stannylation of an Ethynyl-Functionalized Bisanthracene

| Starting Material | Reagent | Product | Application of Product | Reference |

|---|

Further Alkynylation for Tetraalkynylated Anthracenes

Expanding the conjugated system of this compound can be achieved by introducing additional alkyne units onto the anthracene core, leading to tetraalkynylated anthracenes. These highly conjugated molecules are of interest for their potential applications in organic electronics and materials science. acs.org

The synthesis of such compounds often involves a multi-step process that utilizes palladium-catalyzed Sonogashira cross-coupling reactions. acs.orgresearchgate.net While direct alkynylation of this compound is challenging due to the deactivating effect of the existing alkyne groups, a common strategy involves starting with a tetra-halogenated anthracene. For instance, 2,6,9,10-tetrabromoanthracene (B13109594) can serve as a precursor. acs.org This starting material undergoes a four-fold Sonogashira coupling with a terminal alkyne to yield the desired tetraalkynylated product. acs.org

An alternative conceptual pathway could involve protecting the ethynyl groups of this compound, followed by halogenation at other positions on the anthracene rings (e.g., positions 2 and 6). Subsequent deprotection and a double Sonogashira coupling reaction would then yield the target tetraalkynylated anthracene. This approach is supported by synthetic strategies where anthracenes bearing both halogen and alkyne groups are used as intermediates for creating larger, functionalized systems. nih.gov

A developed protocol for Sonogashira reactions under room-temperature, copper-free, and amine-free conditions has proven effective for synthesizing tetraalkynylated anthracenes from tetrabromoanthracene and various terminal alkynes in good to excellent yields. acs.org

Table 2: Optimized Conditions for Sonogashira Synthesis of Tetraalkynylated Anthracenes

| Catalyst System | Base | Solvent | Temperature | Time | Key Feature | Reference |

|---|

These synthetic methodologies underscore the utility of this compound and its derivatives as foundational components for constructing complex, functional organic materials. The ability to selectively functionalize the ethynyl moieties and the anthracene core opens avenues for developing novel compounds with precisely engineered properties.

Advanced Spectroscopic Characterization and Optical Phenomenologies of 9,10 Diethynylanthracene Systems

Electronic Absorption Spectroscopy

Analysis of UV-Visible Absorption Spectra

The electronic absorption spectra of 9,10-disubstituted anthracenes, including 9,10-diethynylanthracene, are characterized by distinct vibronic bands. These bands, typically observed between 325 and 425 nm, are attributed to π–π* transitions (S0 → S1) within the anthracene (B1667546) core. mdpi.com The presence of multiple absorption bands is a hallmark of the anthracene chromophore. mdpi.comupi.edu For instance, a derivative, 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA), exhibits strong absorption peaks at 243, 276, 319, 449, and 475 nm. mdpi.com The molar absorption coefficient for BPEA at 475 nm is a significant 3.55 × 10⁴ L·mol⁻¹·cm⁻¹. mdpi.com The absorption spectrum of a material provides insight into the wavelengths at which it may undergo photochemical degradation, which is dependent on the total energy absorbed in specific wavelength regions. oecd.org

Table 1: UV-Visible Absorption Data for Selected this compound Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) |

|---|---|---|---|

| 9,10-bis(phenylethynyl)anthracene (BPEA) | CH2Cl2 | 243, 276, 319, 449, 475 | 35,500 at 475 nm |

| 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide | H2O | 190, 252, 283, 325 | 134,900 at 190 nm; 69,600 at 252 nm |

Spectroscopic Shifts and Band Redshifts

Substitution at the 9 and 10 positions of the anthracene core can lead to noticeable shifts in the absorption spectra. The introduction of ethynyl (B1212043) groups at these positions results in a redshift, or a shift to longer wavelengths, of the absorption bands. researchgate.net This effect is even more pronounced with the addition of a butadiynyl group. researchgate.netarxiv.org The specific arrangement of substituents, such as chains attached at opposite carbons of the aromatic ring, can influence these shifts. arxiv.org

The polarity of the solvent can also induce spectroscopic shifts, a phenomenon known as solvatochromism. semanticscholar.orgniscpr.res.in This occurs due to the differential interaction of the solvent with the ground and excited states of the solute molecule. niscpr.res.in For donor-acceptor type this compound derivatives, a change in solvent polarity can lead to significant solvatochromic shifts, indicating a change in the electronic distribution upon excitation. kyushu-u.ac.jprsc.org

Fluorescence Spectroscopy and Luminescence Properties

Emission Maxima and Quantum Efficiencies

This compound derivatives are known for their strong fluorescence. thieme-connect.com The emission spectra often show well-defined vibronic structures. For example, 2,9-diethynylanthracene derivatives exhibit intense emission bands in the 450–465 nm range with fluorescence quantum yields between 0.40 and 0.65. thieme-connect.com The quantum yield, a measure of the efficiency of the fluorescence process, can be very high for some derivatives. For instance, 9,10-bis(phenylethynyl)anthracene (BPEA) has a quantum yield of nearly 1.0 in cyclohexane. ucla.edu Similarly, a BPEA derivative in dichloromethane (B109758) solution was reported to have a high quantum yield of 0.938. nih.gov

Table 2: Fluorescence Data for Selected this compound Derivatives

| Compound | Solvent | Excitation Wavelength (λex, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φf) |

|---|---|---|---|---|

| 2,9-bis(phenylethynyl)anthracene | CHCl3 | 438 | 450, 478 | 0.40 |

| 9,10-bis(phenylethynyl)anthracene (BPEA) | Cyclohexane | - | - | 1.0 |

| BPEA derivative | CH2Cl2 | 473 | - | 0.938 |

| p(P arxiv.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFxETply5MsLl29ZvqjI6TCh84YLa_F9RoYZQGDnQPCeealRzhwH5Y6Ibm5n5nrRO5L-Jc294tMLgthZmOPsQMejrKxE5DSoZMHydqcVoLuSRNABEw10Rga43E%3D)2-co-9,10-dea) | THF | 480 | ~552 | - |

Fluorescence Quenching Mechanisms

Fluorescence quenching is a process that decreases the intensity of fluorescence. chalcogen.ro This can occur through various mechanisms, including excited-state reactions, energy transfer, and the formation of non-fluorescent ground-state complexes (static quenching) or through collisional encounters between the fluorophore and a quencher (dynamic quenching). chalcogen.roedinst.com The presence of certain functional groups or molecules can lead to effective quenching. For instance, the introduction of nitro groups into a diethynylanthracene derivative can cause the emission to become negligible due to efficient quenching via non-radiative decay pathways. thieme-connect.com The quenching of fluorescence from anthracene derivatives by nitroaromatic compounds has been attributed to electron-transfer interactions. rsc.org

The quenching process can be analyzed using the Stern-Volmer equation. chalcogen.ro Deviations from this equation can suggest the simultaneous operation of both static and dynamic quenching mechanisms. chalcogen.ro Static quenching often involves the formation of a ground-state complex and can be identified by changes in the absorption spectrum of the fluorophore, while the fluorescence lifetime remains unaffected. edinst.comresearchgate.net

Tunable Fluorescence and Multiemission Behaviors

The fluorescence of this compound systems can be tuned by various internal and external factors. The introduction of different substituents can significantly alter the emission color. kyushu-u.ac.jp For instance, donor-acceptor type derivatives can exhibit strong solvatofluorochromism, where the emission color changes with the polarity of the solvent. kyushu-u.ac.jp

Furthermore, multi-emission behavior has been observed in some DEA systems. A this compound analogue was found to have two distinct emission maxima at 503 and 578 nm. irb.hr This multi-emission can be influenced by factors such as concentration and temperature, suggesting the involvement of intermolecular interactions. irb.hr Stimuli-responsive fluorescence, where the emission properties change in response to external stimuli like mechanical grinding (piezochromism) or changes in pH, has also been reported for derivatives of the parent anthracene structure. rsc.orgnih.gov For example, co-assemblies of a DEA derivative with certain cationic species can lead to a tunable emissive charge transfer process, broadening the fluorescence range from blue-green to red. rsc.org A linear conjugated polymer incorporating this compound exhibited tunable fluorescence intensity by varying the solution concentration or the addition of a guest molecule. mdpi.com

Solvatochromism and Halochromism

Solvatochromism describes the change in a substance's color or spectral properties when dissolved in different solvents of varying polarity. wikipedia.org In the context of this compound and its derivatives, this phenomenon is closely linked to the molecule's electronic structure and the nature of its excited states. For certain derivatives, particularly those with a donor-acceptor (push-pull) character, a marked fluorosolvatochromic effect is observed. nih.gov This means the fluorescence emission shifts in wavelength depending on the solvent's dielectric constant. nih.gov

This effect arises from the stabilization of an excited state with a significant charge-transfer (CT) character in polar solvents. nih.gov Upon photoexcitation, the molecule transitions from a locally excited (LE) state to this more stable, lower-energy CT state. As the solvent polarity increases, the CT state is further stabilized, leading to a red shift (bathochromic shift) in the fluorescence emission. nih.gov Conversely, in nonpolar solvents, the LE state is more dominant. For some derivatives, this intramolecular LE → CT process can be incredibly fast, occurring on the order of 300 femtoseconds in highly polar environments. nih.gov

However, not all this compound-based systems exhibit strong solvatochromism. For instance, derivatives lacking a significant push-pull electronic structure show photophysical behavior that is not significantly influenced by solvent polarity. nih.gov In some cases, the lowest-energy transition is a vibronically structured π-π* transition centered on the anthracene core, which displays minimal solvatochromism. researchgate.net

Halochromism, the change in color with varying pH or in the presence of specific ions, has also been noted in derivatives of this compound. This property is particularly evident in systems designed as donor-acceptor arrays or those capable of interacting with metal ions. rsc.org For example, extended viologens incorporating a this compound core can exhibit distinct optical properties upon interaction with counter-ions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like this compound. By analyzing the chemical shifts (δ) in ¹H and ¹³C NMR spectra, chemists can deduce the electronic environment of each nucleus.

In the ¹H NMR spectrum of this compound derivatives, the protons on the anthracene core typically appear in the aromatic region. Protons at the 1, 4, 5, and 8 positions are often shifted downfield compared to those at the 2, 3, 6, and 7 positions due to the electronic effects of the ethynyl substituents. For example, in derivatives where a diphenylphosphoryl group is present at the 9-position, the anthracene protons at the 1,8- and 4,5-positions can be distinguished, appearing as doublets in the range of δ 8.05–8.90 ppm. kyushu-u.ac.jp The acetylenic proton (C≡C-H) itself, if present, gives a characteristic signal, though it is often replaced by other functional groups in derivative studies.

The ¹³C NMR spectrum provides complementary information. The quaternary carbons of the anthracene ring where the ethynyl groups are attached (C9 and C10) have distinct chemical shifts. The ethynyl carbons (C≡C) also show characteristic signals. In one reported derivative, 9,10-bis(pyridin-4-ylethynyl)anthracene, the carbons of the anthracene core appear at δ 133.2, 130.1, 127.6, and 126.9 ppm, while the ethynyl carbons resonate at δ 98.8 and 90.6 ppm. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound Derivative (9,10-bis(pyridin-4-ylethynyl)anthracene in CDCl₃)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Anthracene Protons (H1,4,5,8) | 8.55 (m) | 130.1 |

| Anthracene Protons (H2,3,6,7) | 7.62 (m) | 127.6, 126.9 |

| Pyridyl Protons | 8.70 (m), 7.58 (m) | 149.9, 125.5 |

| Anthracene Quaternary Carbons (C9, C10) | - | 116.7 |

| Ethynyl Carbons (-C≡C-) | - | 98.8, 90.6 |

| Anthracene Quaternary Carbons (C4a, C9a) | - | 133.2 |

Data sourced from reference mdpi.com. (m = multiplet)

Two-Dimensional (2D) NMR Techniques (e.g., ROESY) for Conformational and Intermolecular Interactions

While 1D NMR provides information on chemical environments, 2D NMR techniques like COSY, NOESY, and ROESY are instrumental in revealing through-bond and through-space correlations, which are vital for confirming connectivity and understanding the three-dimensional structure and intermolecular interactions. wikipedia.orgcreative-biostructure.com

COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, helping to trace the connectivity of the anthracene ring protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are particularly powerful for probing spatial relationships. columbia.edu These experiments detect correlations between protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. columbia.eduresearchgate.net

For derivatives of this compound that form inclusion complexes or aggregates, ROESY is invaluable. researchgate.net It can provide direct evidence of which parts of the guest molecule are situated inside the cavity of a host molecule by showing cross-peaks between the protons of the two separate entities. researchgate.net In the study of complex derivatives with bulky substituents, NOESY and ROESY can help determine the relative orientation of different molecular fragments, such as the twist angle between the anthracene core and attached phenyl rings. kyushu-u.ac.jp For instance, NOESY has been used to assign the protons at the 1,8- and 4,5-positions of the anthracene ring in certain derivatives by observing their through-space interaction with substituents. kyushu-u.ac.jp

Solid-State Structural Analysis by X-ray Diffraction (XRD)

X-ray diffraction (XRD) on single crystals provides the most definitive structural information, including precise bond lengths, bond angles, and details of the crystal packing in the solid state. For this compound and its derivatives, XRD studies reveal how molecules arrange themselves, which profoundly influences their solid-state photophysical and electronic properties.

The crystal structure of 9,10-bis(phenylethynyl)anthracene shows that the molecule is nearly planar. nii.ac.jp The packing in the crystal is characterized by π-π stacking interactions, where the anthracene cores of adjacent molecules overlap with a close separation distance of approximately 3.43 Å. nii.ac.jp This type of packing is crucial for charge transport in organic semiconductor applications. nih.gov The specific arrangement, such as a "slipped herringbone" motif, can lead to a combination of high carrier mobility and efficient solid-state emission. nih.gov

Table 2: Selected Crystallographic Data for 9,10-bis(phenylethynyl)anthracene

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.655(3) |

| b (Å) | 3.933(3) |

| c (Å) | 16.485(3) |

| β (°) | 112.58(1) |

| Volume (ų) | 937.1(5) |

| Z (molecules/unit cell) | 2 |

| Calculated Density (g/cm³) | 1.230 |

Data sourced from reference nii.ac.jp.

Vibrational Spectroscopy (e.g., IR Spectroscopy)

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. rsc.org Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a valuable tool for functional group identification. tanta.edu.eg

For this compound, the most characteristic vibrational mode is the stretching of the alkyne C≡C triple bond. This vibration typically appears as a sharp, weak to medium intensity band in the region of 2100-2260 cm⁻¹. The exact position can be influenced by conjugation and substitution. In a study of ethynyl-substituted polycyclic aromatic hydrocarbons, the ethynyl C≡C stretching mode was observed around 2095 cm⁻¹. researchgate.net

If a terminal alkyne is present (i.e., a C≡C-H group), the acetylenic C-H stretch will also be visible as a sharp, intense band around 3300 cm⁻¹. researchgate.net Other bands in the IR spectrum correspond to the aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching vibrations of the anthracene core (typically 1450-1600 cm⁻¹). Analysis of these vibrational modes can be supported by computational methods to achieve a more detailed interpretation. acs.org

Photophysical Process Investigation

The photophysical properties of this compound systems are rich and form the basis of their application in optoelectronics. Investigation of these processes involves studying the absorption and emission of light and the subsequent de-excitation pathways of the excited molecule.

Upon absorbing a photon, the molecule is promoted to an excited singlet state (S₁). From here, it can relax back to the ground state (S₀) through several pathways:

Fluorescence: Radiative decay from S₁ to S₀, emitting a photon. This compound derivatives are often highly fluorescent. thieme-connect.com

Internal Conversion (IC): Non-radiative decay from S₁ to S₀.

Intersystem Crossing (ISC): A non-radiative transition from the singlet state (S₁) to a triplet state (T₁).

The efficiency of fluorescence is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. For some derivatives, this can be very high, reaching up to 76% in aggregated states. researchgate.net The dynamics of these processes are studied using time-resolved spectroscopy. nih.gov In some derivatives, the solvent polarity can heavily influence the rates of fluorescence, ISC, and IC by stabilizing a charge-transfer state. nih.gov In polar solvents, the fluorescence and triplet yields may decrease while the internal conversion yield increases. nih.gov

Transient absorption spectroscopy is used to probe the excited states directly. rsc.org These experiments can identify the spectral signatures of the locally excited (LE) state, the charge-transfer (CT) state, and the triplet state, providing detailed insights into the mechanisms of energy transfer and decay. nih.govrsc.org The photostability of these compounds is also a critical parameter, with some derivatives showing high stability, delivering millions of photons before photobleaching, especially in deoxygenated environments. researchgate.net

Photo-dimerization and Cycloaddition Reactions upon UV Irradiation

Upon irradiation with UV light, anthracene and its derivatives are well-known to undergo a characteristic [4+4] photocycloaddition reaction across the 9 and 10 positions of the anthracene core. researchgate.netresearchgate.net This reaction leads to the formation of a dimer, effectively linking two monomer units. For 9,10-disubstituted anthracenes, this dimerization can result in the formation of a photodimer. researchgate.net The general mechanism for the photodimerization of anthracenes often proceeds through the singlet excited state, where an excited monomer interacts with a ground-state monomer to form an excimer intermediate, which then collapses to the stable dimer. researchgate.net In some cases, the triplet state can also be involved, particularly through triplet-triplet annihilation in dilute solutions. researchgate.netresearchgate.net

The reversibility of this process is a key feature; the photodimer can often be cleaved back to the constituent monomers by irradiation with shorter wavelength UV light (<300 nm) or by thermal means. acs.org

For substituted anthracenes, the regioselectivity of the cycloaddition becomes a critical factor, potentially leading to different isomers of the photodimer. In the case of asymmetrically substituted anthracenes or the dimerization of two differently substituted anthracenes, "head-to-head" (syn) and "head-to-tail" (anti) isomers can be formed. researchgate.net The ratio of these isomers can be significantly influenced by factors such as solvent polarity and the presence of non-covalent interactions that may pre-organize the monomers before photo-irradiation. acs.orgresearchgate.net While the photodimerization of 9,10-bis[(trimethylsilyl)ethynyl]anthracene has been observed, detailed studies on the specific photodimerization products of unsubstituted this compound are less common in the literature. researchgate.net However, based on the established reactivity of anthracene derivatives, a [4+4] photocycloaddition to form a corresponding dimer is the expected outcome.

Beyond self-dimerization, this compound can also participate in cycloaddition reactions with other molecules. For instance, it has been shown to undergo Diels-Alder, or [4+2], cycloaddition reactions with dienophiles like benzyne. mdpi.comdntb.gov.uavulcanchem.com In these reactions, regioselectivity is observed, with addition occurring at either the 1,4- or 9,10-positions of the anthracene core. mdpi.comdntb.gov.uavulcanchem.com

Table 1: Photochemical Reactions of Anthracene Derivatives

| Reaction Type | Reactant(s) | Conditions | Product(s) | Reference(s) |

|---|---|---|---|---|

| [4+4] Photocycloaddition | Anthracene Derivatives | UV Irradiation (e.g., 365 nm) | Photodimer (syn and/or anti isomers) | researchgate.netresearchgate.netresearchgate.net |

| Photodissociation | Anthracene Photodimer | UV Irradiation (<300 nm) or Heat | Monomers | acs.org |

| [4+2] Diels-Alder Cycloaddition | This compound and Benzyne | - | 1,4- and 9,10-adducts | mdpi.comdntb.gov.uavulcanchem.com |

Photostability Considerations

The photostability of a compound, its resistance to degradation upon exposure to light, is a critical parameter for its practical application in areas such as organic electronics and fluorescent probes. Exposure to UV radiation can induce photooxidative degradation in many organic molecules, leading to the breaking of chemical bonds and a reduction in molecular weight. researchgate.net

For anthracene derivatives, a common pathway of photodegradation in the presence of air (oxygen) is photooxidation. researchgate.net This process often involves the formation of an endoperoxide across the 9 and 10 positions of the anthracene core. This endoperoxide can be unstable and may subsequently decompose into other products. plos.orgnih.gov For example, studies on 9,10-dibutoxyanthracene (B1632443) have shown that it forms an endoperoxide upon irradiation in the presence of air, which then undergoes further decomposition. plos.orgnih.gov

There is evidence to suggest that this compound may be less photostable than some of its singly substituted counterparts, such as 9-ethynylanthracene. plos.org The photostability of a related compound, 9,10-bis(phenylethynyl)anthracene, has been shown to be significantly diminished in the presence of oxygen, which is consistent with a photooxidation degradation mechanism. researchgate.net However, under deoxygenated conditions, this derivative exhibits high photostability. researchgate.net This suggests that the primary route of photodegradation for this compound in ambient conditions is likely to be photooxidation. The rate of this degradation can be influenced by factors such as the intensity of the UV radiation and the concentration of the compound. mdpi.com

Table 2: Factors Influencing Photostability of Anthracene Derivatives

| Factor | Effect on Photostability | Mechanism | Reference(s) |

|---|---|---|---|

| Presence of Oxygen | Decreases photostability | Photooxidation, formation of endoperoxides | researchgate.netplos.orgnih.gov |

| Deoxygenated Conditions | Increases photostability | Prevents photooxidation pathway | researchgate.net |

| UV Radiation Intensity | Higher intensity can increase degradation rate | Provides more energy for photochemical reactions | mdpi.com |

Electronic Structure and Charge Transport Mechanisms in 9,10 Diethynylanthracene Based Materials

Electronic Energy Levels (e.g., HOMO Level Determination)

The electronic energy levels, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are critical in determining the suitability of a material for electronic applications as they govern charge injection and transport. In materials based on 9,10-diethynylanthracene, these levels are significantly influenced by the extended π-conjugation and the nature of any additional functional groups.

Theoretical methods, such as Density Functional Theory (DFT), are instrumental in predicting these energy levels. For instance, DFT calculations on model oligomers of a polymer comprising this compound units (AC-P) predicted a HOMO energy level of approximately -4.88 eV and a LUMO level of -2.74 eV. rsc.org This relatively high-lying HOMO level is characteristic of electron-rich, p-type materials. The distribution of these frontier orbitals is also revealing; in related tetraalkynylated anthracene (B1667546) derivatives, the largest coefficients of the HOMO orbitals are located on the 2-D π-system centered on the anthracene unit, while the LUMO coefficients are primarily localized along the 9,10-substituted positions. researchgate.net

Experimentally, cyclic voltammetry (CV) is a common technique to estimate HOMO levels by determining the onset of the oxidation potential. mdpi.com For a series of 9,10-anthracene derivatives (though not ethynyl-substituted), the HOMO energy levels were calculated to be in the range of -5.59 eV to -5.73 eV. mdpi.com These values underscore how functionalization at the 9,10-positions can tune the electronic energy levels of the anthracene core.

Table 1: Calculated Frontier Orbital Energy Levels for this compound-Based Polymers This table is interactive. Click on the headers to sort the data.

| Polymer/Oligomer | Calculation Method | HOMO Level (eV) | LUMO Level (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| AC-P (model oligomer) | DFT | -4.88 | -2.74 | 2.14 | rsc.org |

Charge Carrier Transport Properties

Charge transport in organic semiconductors can occur through different mechanisms, such as band-like transport in highly ordered crystalline structures or, more commonly, hopping transport between localized states in disordered or polycrystalline materials. wikipedia.orgresearchgate.net The efficiency of this process is quantified by charge carrier mobility. Due to its extended π-system, the this compound scaffold is a promising component for facilitating charge transport, particularly for positive charge carriers (holes).

The electron-rich nature of the this compound moiety makes it an excellent candidate for hole-transporting materials (HTMs), which are essential components in devices like perovskite solar cells and organic light-emitting diodes (OLEDs). frontiersin.org An ideal HTM should have a HOMO level that is well-aligned with the valence band of the adjacent active layer to ensure efficient hole extraction and transfer. frontiersin.org The high-lying HOMO level of DEA derivatives, as noted previously, is advantageous for this purpose. rsc.org

The development of dopant-free HTMs is a significant research goal to improve the long-term stability of devices. frontiersin.org Polymers and small molecules incorporating the DEA unit have been investigated for this purpose. The rigid and planar structure of the DEA core can promote intermolecular π-π stacking, which is crucial for efficient hopping-based charge transport. The design of HTMs often involves creating donor-π-donor (D-π-D) or more complex structures where the DEA can act as the π-bridge, connecting various donor end-groups to optimize both electronic properties and morphological stability. nih.govrsc.org

In extended systems like polymers and single-molecule junctions, the conductivity is a direct measure of the material's ability to transport charge. Polymers incorporating DEA units have been shown to form organic semiconductors with tunable properties. For example, a polymer featuring this compound units (AC-P) was developed from a soluble precursor, enabling its use in organic field-effect transistors (OFETs), demonstrating its capacity for charge transport in a thin-film device. rsc.org

In a different approach, a multifunctional organosilicon polymer, poly[(diphenylsilylene)-1,2-ethynediyl-9,10-anthracenediyl-1,2-ethynediyl], demonstrated photoconductivity, with a measured photosensitivity of 0.5 pScm⁻¹/Wcm⁻² under an electric field of 25 Vµm⁻¹. spiedigitallibrary.org This indicates that the polymer backbone, which includes the DEA moiety, provides an effective pathway for charge generation and transport under illumination. spiedigitallibrary.org Single-molecule conductance measurements provide fundamental insight into charge transport through a single strand of a material. Studies on junctions containing this compound (banth) fragments revealed low conductance states in the range of 10⁻⁴ to 10⁻⁵ G₀, highlighting the intrinsic transport characteristics at the molecular level. rsc.org

Table 2: Conductivity and Photosensitivity Data for Extended Systems This table is interactive. Click on the headers to sort the data.

| Material System | Measurement Type | Value | Conditions | Source |

|---|---|---|---|---|

| This compound fragment | Single-molecule conductance | 10⁻⁴–10⁻⁵ G₀ | Single-molecule junction | rsc.org |

Electrochemical Redox Behavior in Derivatives

The electrochemical properties of this compound derivatives, typically studied using cyclic voltammetry (CV), reveal their ability to undergo reversible oxidation and reduction processes. This redox behavior is fundamental to their function in electrochromic devices, batteries, and as charge-transporting materials.

Studies on various 9,10-disubstituted anthracene derivatives show a quasi-reversible oxidation process. mdpi.com The potential at which this occurs is directly related to the HOMO energy level and reflects the ease with which an electron can be removed. mdpi.com In dinuclear organometallic molecular wires where two ruthenium centers are bridged by a this compound ligand, the electrochemical analysis shows two distinct, fully reversible oxidation waves. acs.org The separation between these waves (ΔE) indicates electronic interaction between the metal centers, mediated by the DEA bridge. acs.org The oxidation of these complexes can lead to the formation of radical cations that exhibit characteristics of both a mixed-valence state and oxidation of the diethynylanthracene bridge itself. rsc.org This dual behavior suggests a complex interplay between the metal centers and the conjugated organic linker. acs.orgrsc.org

Intramolecular Charge Transfer Characteristics

Incorporating this compound into donor-acceptor (D-A) molecular architectures can lead to pronounced intramolecular charge transfer (ICT) upon photoexcitation. ossila.com In such systems, the electron-donating DEA moiety can transfer an electron to a linked electron-accepting unit, creating a charge-separated excited state with a large dipole moment. This phenomenon is the basis for applications in nonlinear optics, sensors, and as emitters in OLEDs. researchgate.net

Polymers have been synthesized containing the this compound moiety as the donor and pyromellitic diimide groups as the acceptor. capes.gov.br While polymers with only the DEA unit showed luminescence around 470-480 nm, the D-A polymers exhibited a significant red-shift in their luminescence to around 600 nm. capes.gov.br This shift is a hallmark of emission from a charge transfer complex (CTC) formed between the donor and acceptor units. capes.gov.br

Similarly, linear donor-acceptor arrays have been constructed where a this compound derivative (donor) is coupled with an anthracene bisimide derivative (acceptor). researchgate.net The investigation of these systems allows for a detailed evaluation of the intramolecular electronic interactions between the donor and acceptor units, which are mediated by the ethynyl (B1212043) or butadiynyl spacers. researchgate.net Introducing ethynylene linkers between donor and acceptor units in other systems has also been shown to cause a considerable red shift in absorption bands and result in intense fluorescence, further confirming the role of the conjugated linker in mediating ICT. researchgate.net

Polymerization and Conjugated Polymer Systems Featuring 9,10 Diethynylanthracene

Incorporation of 9,10-Diethynylanthracene as Monomeric Units in Conjugated Polymers

This compound is frequently utilized as a monomeric unit in the construction of conjugated polymers (CPs). These polymers possess backbones with alternating single and double bonds, which facilitate the delocalization of π-electrons, leading to desirable electronic and optical properties. The incorporation of the this compound moiety imparts significant luminescence and favorable light-harvesting capabilities to the resulting polymers. nih.govnih.gov For instance, a fluorescent linear conjugated polymer was synthesized by combining this compound with a modified pillar vulcanchem.comarene, resulting in a material with strong yellow-green fluorescence. nih.govnih.gov

The anthracene (B1667546) unit within the polymer chain enhances the polymer's solubility and processability, which are crucial for the fabrication of electronic devices. Furthermore, the ethynyl (B1212043) linkages provide a linear, rigid structure that promotes intermolecular interactions and can lead to ordered self-assembly in the solid state. These structural features are directly responsible for the unique photophysical behaviors observed in these materials, such as their use in creating polymers with complementary electronic properties for applications like organic field-effect transistors. researchgate.net

Synthetic Strategies for Conjugated Polymers

Several synthetic strategies are employed to polymerize this compound and its derivatives, each offering distinct advantages in controlling the polymer's structure and properties.

The Sonogashira cross-coupling reaction is a powerful and widely used method for the synthesis of conjugated polymers containing this compound. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (the ethynyl group on the anthracene) and an aryl or vinyl halide. nih.govnih.gov This method is highly efficient for creating poly(arylene-ethynylene)s (PAEs), a class of conjugated polymers with excellent thermal stability and tunable optoelectronic properties. dntb.gov.ua

The reaction conditions for Sonogashira polymerization, such as the choice of catalyst, co-catalyst, solvent, and temperature, are critical for achieving high yields and high molecular weight polymers. For example, in the synthesis of a pillararene-anthracene copolymer, optimization of these parameters, including the use of a Pd(PPh₃)₂Cl₂/CuI catalyst system in THF at 90°C, led to a yield of 92%. nih.gov

Table 1: Optimization of Sonogashira Coupling for a Pillararene-Anthracene Copolymer nih.gov

| Parameter | Condition | Yield (%) |

| Solvent | THF | 92 |

| Toluene | 75 | |

| DMF | 68 | |

| Time (h) | 8 | 27 |

| 12 | 56 | |

| 24 | 92 | |

| Temperature (°C) | 60 | 0 |

| 70 | 18 | |

| 90 | 92 |

Data sourced from a study on a fluorescent linear conjugated polymer. nih.gov

This strategy has also been used to synthesize indolo[3,2-b]carbazole-based polymers and all-donor poly(arylene-ethynylene)s containing anthracene and silole-based units. dntb.gov.uaresearchgate.net

To overcome challenges associated with the direct polymerization of rigid conjugated monomers, which can lead to low solubility and limited molecular weight, precursor polymer approaches have been developed. This strategy involves the synthesis of a soluble and processable precursor polymer, which is then converted into the final conjugated polymer through a subsequent chemical transformation. researchgate.netrsc.org

One such approach utilizes a precursor polymer containing functionalized 9,10-dihydroanthracene (B76342) units. researchgate.netrsc.org These precursors are highly soluble and can be polymerized to high degrees of polymerization. researchgate.net Post-polymerization reactions, such as reduction-rearomatization, can then generate the desired conjugated polymer with this compound units, preserving the high molecular weight achieved in the precursor stage. researchgate.netrsc.org This method allows for the preparation of high-molecular-weight conjugated polymers without the need for solubilizing side chains, which can sometimes negatively impact electronic properties. researchgate.netrsc.org A key advantage is the ability to generate different conjugated polymers with complementary electronic properties from the same precursor. researchgate.net

Addition polymerization represents another route to synthesize polymers containing this compound. This method involves the reaction of the di-alkyne monomer with dithiols, such as 1,4-benzenedithiol (B1229340). nii.ac.jpamanote.com The polymerization can be initiated by various methods, including UV irradiation or chemical initiators like AIBN and BPO. amanote.com The choice of initiation method significantly affects the polymer yield and molecular weight. For instance, UV irradiation has been shown to produce higher yields and molecular weights compared to chemical initiators for the addition polymerization of 1,4-benzenedithiol and this compound. amanote.com

Design of Oligo(arylene-ethynylene) Molecular Wires

Oligo(arylene-ethynylene)s (OAEs) are short, well-defined conjugated molecules that serve as models for their longer polymer counterparts and are of interest for applications in molecular electronics. This compound is a key component in the design of these molecular wires due to its rigid structure and defined length.

A convenient one-pot, two-step synthesis for OAE-type molecular wires involves the in situ desilylation of protected bis(alkynes) like 9,10-bis(trimethylsilylethynyl)anthracene, followed by Sonogashira cross-coupling. publish.csiro.aulancs.ac.ukscispace.com This approach avoids the isolation and handling of the often unstable terminal diethynyl arenes. publish.csiro.auscispace.com These molecular wires can be functionalized with terminal groups, such as thiolates, to facilitate their self-assembly onto metal surfaces for single-molecule conductance studies. publish.csiro.aulancs.ac.uk The conductance of these molecular wires is influenced by the nature of the aromatic core and the anchor group that connects the wire to the electrodes. lancs.ac.uk

Structure-Property Relationships in this compound-Containing Polymers

The chemical structure of polymers containing this compound units directly dictates their physical and electronic properties. Understanding these structure-property relationships is crucial for designing materials with specific functionalities. gatech.edumdpi.com

The inclusion of the bulky, rigid anthracene unit in the polymer backbone influences the polymer's morphology and solubility. While the rigidity can enhance electronic coupling along the chain, it can also lead to aggregation, which may quench fluorescence. The interplay between the polymer's chemical composition, molecular weight, and solid-state packing determines its ultimate performance in applications. scribd.com

For example, in polymers containing both electron-donating this compound units and electron-accepting moieties, charge transfer complexes can form, leading to a red-shift in the emission spectrum. capes.gov.br Polymers with only the diethynylanthracene moiety typically show luminescence in the blue-green region (around 470-480 nm), while those with both donor and acceptor groups can emit in the red region (around 600 nm) due to intramolecular charge transfer. capes.gov.br The electrical conductivity of these polymers can also be tuned. For instance, addition polymers of 1,4-benzenedithiol and this compound exhibit low intrinsic conductivity but can be increased by several orders of magnitude through doping. amanote.com

Influence of Conjugation Length and Backbone Architecture

The extent of π-conjugation along the polymer backbone is a critical determinant of the material's electronic and optical properties. In polymers containing DEA, the conjugation length is directly influenced by the molecular architecture and the nature of the co-monomers.

The introduction of DEA into a polymer chain generally leads to a more extended π-conjugated system compared to polymers with less extensive aromatic units. This extended conjugation results in a smaller HOMO-LUMO energy gap, which is desirable for applications in organic solar cells and other electronic devices. mdpi.com For instance, copolymers synthesized via Sonogashira coupling of DEA with various dibromo-derivatives of silole-based units exhibit absorption profiles and frontier orbital energies that are strongly dependent on their primary structure. researchgate.net The inclusion of thiophene (B33073) units, for example, can further modulate the electronic properties. researchgate.net

The architecture of the polymer backbone also plays a significant role. Linear, rigid-rod polymers based on poly(aryleneethynylene) structures incorporating DEA have been synthesized. researchgate.net These polymers often exhibit strong luminescence. researchgate.net For example, a fluorescent linear conjugated polymer constructed from pillararene and DEA showed enhanced yellow-green fluorescence. nih.govnih.gov The rigidity of the DEA unit can, however, lead to solubility issues. To counteract this, flexible linkages or solubilizing side chains are often incorporated into the polymer design. researchgate.netnih.gov

A precursor-based approach has been developed to synthesize high-molecular-weight conjugated polymers containing DEA units without the need for solubilizing side chains. researchgate.netrsc.org This method involves the polymerization of a non-conjugated precursor containing 9,10-dihydroanthracene units, which can then be converted to the fully conjugated DEA-containing polymer. nih.govresearchgate.netrsc.org This strategy allows for better processability and the formation of high-quality thin films. researchgate.netrsc.org

The table below summarizes the properties of different polymers incorporating this compound, highlighting the effect of the co-monomer on the resulting polymer's characteristics.

| Polymer System | Co-monomer | Key Properties |

| Poly(aryleneethynylene) | Pyromellitic diimide | Luminescence maximum around 600 nm due to charge-transfer complex formation. researchgate.net |

| All-Donor Poly(arylene-ethynylene)s | Dithienosilole (DTSA) | High photostability and promising performance in organic solar cells. researchgate.net |

| Thienoisoindigo-based polymer (P(TII-ANT)) | Thienoisoindigo | Hole mobility of 9.40 × 10⁻³ cm² V⁻¹ s⁻¹ and power conversion efficiency of 1.90% in solar cells. ingentaconnect.com |

| Pillararene-based polymer | Trifluoromethanesulfonic anhydride (B1165640) modified pillar nih.govarene | Enhanced yellow-green fluorescence emission around 552 nm. nih.govnih.gov |

Impact of Side Chains on Polymer Processability

The processability of conjugated polymers is a crucial factor for their application in electronic devices, which often require solution-based fabrication techniques like spin-coating or printing. The rigid and planar nature of the DEA backbone can lead to strong intermolecular π-π stacking, resulting in poor solubility in common organic solvents. researchgate.netnih.gov To address this challenge, the strategic incorporation of side chains onto the polymer backbone is a widely employed and effective strategy.

The primary role of side chains is to increase the entropy of the system and disrupt the close packing of the polymer chains, thereby enhancing their solubility. researchgate.net Long alkyl side chains are frequently attached to the aryl groups of the co-monomers to improve solubility, which can lead to higher molecular weights and longer effective conjugation lengths in the resulting polymers. researchgate.net

For example, in the synthesis of all-donor poly(arylene-ethynylene)s, 9,9-dioctyl-dibenzosilole and 4,4-dioctyl-dithienosilole are used as co-monomers with DEA. researchgate.net The long octyl side chains on the silole units ensure the solubility of the resulting polymers in common organic solvents, enabling their characterization and device fabrication. researchgate.net

A novel approach to enhance processability involves the use of precursor polymers. nih.govresearchgate.netrsc.org These precursors contain flexible, non-conjugated units with functional groups that can be modified with solubilizing side chains. nih.gov After polymerization and processing, a subsequent chemical transformation converts the precursor into the final conjugated polymer, often removing the solubilizing groups in the process. researchgate.netrsc.org This method allows for the preparation of high-molecular-weight DEA-containing polymers that would otherwise be intractable. nih.govresearchgate.netrsc.org

The nature of the side chains can also influence the polymer's electronic properties and solid-state morphology, although their primary function in the context of DEA-based polymers is to ensure processability. researchgate.net The table below illustrates the effect of different side chain strategies on the solubility of DEA-containing polymers.

| Polymer System | Side Chain Strategy | Resulting Processability |

| Poly(aryleneethynylene)s | Long alkyl side chains on aryl groups | Increased solubility, enabling higher molecular weights. researchgate.net |

| All-Donor Poly(arylene-ethynylene)s | Dioctyl groups on silole co-monomers | Good solubility in common organic solvents. researchgate.net |

| Precursor Polymer Route | Functionalized dihydroanthracene units | High processability and solubility of the precursor polymer. nih.govresearchgate.netrsc.org |

Supramolecular Chemistry and Host Guest Interactions with 9,10 Diethynylanthracene

Formation of Supramolecular Assemblies and Architectures

9,10-Diethynylanthracene and its derivatives are versatile components in the bottom-up fabrication of complex supramolecular structures. The interplay of various non-covalent forces, such as hydrogen bonding and π-π stacking, can direct the self-assembly of these molecules into well-defined one-dimensional (1D) and two-dimensional (2D) architectures. rsc.orgresearchgate.net

A notable example is the formation of a linear conjugated polymer through the Sonogashira coupling of this compound with a modified pillar researchgate.netarene. doi.orgmdpi.com This polymerization results in a supramolecular structure with repeating pillararene and DEA units. The resulting polymer, p(P3₂-co-9,10-dea), exhibits interesting self-assembly behavior that is dependent on concentration. At low concentrations (1 x 10⁻⁵ M) in tetrahydrofuran (B95107) (THF), the polymer forms tubular structures. doi.orgresearchgate.net However, at higher concentrations (1 x 10⁻³ M), a morphological transition occurs, leading to the formation of wrinkled films due to amplified intermolecular interactions. doi.org This demonstrates how the concentration can be used to control the final supramolecular architecture.

Furthermore, derivatives of DEA have been shown to form various assemblies. For instance, a DEA derivative featuring terminal carbamate (B1207046) groups self-assembles into nanorods. rsc.org The introduction of other interacting molecules can further guide the assembly into more complex structures. The ability to form these organized assemblies is crucial for the development of advanced materials with applications in electronics and photonics. jaist.ac.jpmdpi.com

Host-Guest Chemistry Involving Macrocyclic Hosts (e.g., Pillararenes)

The electron-rich cavity of macrocyclic hosts like pillararenes makes them ideal for engaging in host-guest chemistry with suitable guest molecules. mdpi.comsioc-journal.cn this compound can act as a guest or be incorporated into a larger structure that interacts with these hosts.

In the case of the conjugated polymer p(P3₂-co-9,10-dea), the pillar researchgate.netarene units serve as the host component. doi.orgmdpi.comresearchgate.net These macrocyclic hosts can form inclusion complexes with small guest molecules. For example, the introduction of adiponitrile (B1665535) as a guest leads to a host-guest reorganization. doi.orgnih.gov The adiponitrile molecules are encapsulated by the pillar researchgate.netarene cavities within the polymer backbone. This interaction disrupts the self-assembled structure of the polymer, causing the assemblies to transform into irregular blocks. This host-guest interaction not only alters the morphology of the supramolecular assembly but also modulates its fluorescent properties, which is a key aspect of stimuli-responsive materials. researchgate.netdoi.org

The table below summarizes the key components and outcomes of the host-guest system formed between the DEA-containing polymer and adiponitrile.

| Host Component | Guest Molecule | Key Interaction | Resulting Morphological Change |

| Pillar researchgate.netarene units in p(P3₂-co-9,10-dea) | Adiponitrile | Host-Guest Inclusion | Disruption of self-assembly into irregular blocks |

This type of host-guest chemistry provides a powerful tool for controlling the structure and function of materials at the molecular level. nih.gov

Aromatic Cation–π Interactions in Self-Assembly

Aromatic cation-π interactions are a significant non-covalent force where a cation is attracted to the electron-rich face of a π-system. nih.govwikipedia.org The anthracene (B1667546) core of DEA is an excellent platform for such interactions. These interactions can be harnessed to drive the self-assembly of DEA derivatives into highly ordered structures.

A recent study demonstrated the co-assembly of a DEA derivative (M1), which contains an electron-rich this compound core, with planar aromatic cations such as pyrylium (B1242799) (C1) or tropylium (B1234903) (C2). rsc.org The strong cation-π interactions between the DEA core of M1 and the aromatic cations guide the formation of well-regulated two-dimensional co-assemblies (2DCAs). rsc.org In these assemblies, the DEA and cationic units stack in an alternating fashion, creating a layered structure. rsc.org

This co-assembly is not only structurally defined but also results in new photophysical properties. The cation-π interaction induces an emissive charge transfer process between the DEA donor and the cationic acceptor. rsc.org This charge transfer significantly impacts the fluorescence of the material, allowing for a broad tuning of the emission color from blue-green to red by altering factors such as the solvent composition. rsc.org This strategy highlights the potential of using cation-π interactions to create advanced luminescent materials with dynamic and controllable properties.

The following table details the components and characteristics of these cation-π driven co-assemblies.

| DEA Derivative | Aromatic Cation Guest | Driving Interaction | Resulting Assembly | Photophysical Outcome |

| M1 (with this compound core) | Pyrylium (C1) | Aromatic Cation-π | 2D Co-assembly (2DCA-C1) | Tunable emissive charge transfer |

| M1 (with this compound core) | Tropylium (C2) | Aromatic Cation-π | 2D Co-assembly (2DCA-C2) | Tunable emissive charge transfer |

Crystalline Inclusion Hosts for Molecular Recognition (e.g., Solvent Vapors)

The ability of molecules to form crystalline lattices with cavities that can trap guest molecules is the basis of crystalline inclusion hosts. This phenomenon, a cornerstone of host-guest chemistry, can be used for molecular recognition and separation. mdpi.comrsc.org Derivatives of this compound have been designed to act as such hosts, particularly for the recognition of solvent vapors.

One such example is a bulky anthracene derivative (Host 1) that has ethynylborneol groups attached at the 9,10-positions. doi.org This host molecule can form crystalline inclusion complexes, or clathrates, with various organic solvent vapors. The bulky borneol groups help to create a specific lattice structure with cavities suitable for entrapping guest molecules like ethanol (B145695) and 2-propanol. doi.org The formation of these clathrates is a form of molecular recognition, where the size and shape of the host lattice cavities determine which guest molecules can be included.

The inclusion of guest molecules within the crystalline lattice of Host 1 has a direct impact on its solid-state fluorescence. doi.org The unsolvated host material exhibits a certain fluorescence, but upon inclusion of solvent vapors, the fluorescence is quenched and a significant bathochromic (red) shift is observed. doi.org This vapochromic response—a change in color or luminescence upon exposure to vapor—makes these materials promising for applications in chemical sensing. The host can even be embedded in a polymer matrix to create a reversible sensor for different solvent vapors. doi.org

Luminescence Modulation via Host-Guest Reorganization

One of the most significant consequences of host-guest interactions involving this compound and its derivatives is the ability to modulate their luminescence. rsc.orgresearchgate.net The rigid DEA fluorophore is sensitive to its local environment, and changes induced by supramolecular interactions can be transduced into a change in the optical output.

In the previously mentioned conjugated polymer p(P3₂-co-9,10-dea), the polymer itself exhibits a strong yellow-green fluorescence with an emission peak at approximately 552 nm in THF. doi.orgmdpi.com When adiponitrile is added as a guest, it binds to the pillar researchgate.netarene cavities, causing a reorganization of the polymer chains. This structural change limits the aggregation of the planar DEA units, which in turn perturbs the fluorescence performance of the material. doi.org This host-guest reorganization provides a mechanism to switch or tune the luminescence, which is a critical feature for developing sensors and smart materials. doi.orgnih.gov

Similarly, the cation-π driven co-assembly of a DEA derivative with aromatic cations leads to significant luminescence modulation. rsc.org The formation of a charge-transfer state between the DEA unit and the cation introduces a new emission pathway. The efficiency of this charge transfer and the resulting emission color can be tuned by external stimuli, such as the solvent polarity, which affects the assembly and disassembly of the supramolecular structure. rsc.org This allows for a wide range of emission colors, from blue-green to red, to be achieved from the same system. rsc.org

The vapochromic behavior of the crystalline inclusion host (Host 1) with ethynylborneol groups is another clear example of luminescence modulation. The fluorescence of the solid material is effectively "turned off" or shifted in the presence of specific solvent vapors, providing a direct optical signal for the molecular recognition event. doi.org This stimuli-responsive luminescence is a powerful tool for creating materials for sensing and information encryption. rsc.orgrsc.org

Applications of 9,10 Diethynylanthracene in Advanced Functional Materials

Organic Electronics and Optoelectronic Devices

The rigid, planar structure and extended π-conjugation of the 9,10-diethynylanthracene core are highly advantageous for charge transport, a fundamental process in many organic electronic devices. The ethynyl (B1212043) groups provide versatile handles for creating a variety of derivatives with tailored properties.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are utilized as emissive materials in OLEDs, particularly for achieving efficient blue light emission, which remains a significant challenge in OLED technology. nih.govrsc.org The anthracene (B1667546) core acts as a robust fluorophore, and the ethynyl linkages can be used to attach various functional groups that enhance properties like charge injection, transport, and color purity. rsc.orgresearchgate.net For instance, attaching bulky side groups to the anthracene backbone can prevent intermolecular packing, leading to higher quantum efficiencies. researchgate.net

Research has shown that novel 9,10-diphenylanthracene (B110198) derivatives can be synthesized and used as non-doped blue-emitting materials in multilayer OLEDs, achieving current efficiencies between 4.6 and 5.8 cd/A. researchgate.net Furthermore, some derivatives have been developed as emitters for deep-blue triplet-triplet fusion fluorescence OLEDs, demonstrating high external quantum efficiencies. researchgate.net

Table 1: Performance of selected this compound Derivatives in OLEDs

| Derivative | Role | Emission Color | Performance Metric | Value |

|---|---|---|---|---|

| Ph-DPAN, Flu-DPAN, TPA-DPAN | Non-doped emitter | Blue | Current Efficiency | 4.6–5.8 cd/A researchgate.net |

| OCADN | Emitting material | Sky-blue | Current Efficiency | 2.25 cd/A rsc.org |

| OCADN | Emitting material | Sky-blue | Power Efficiency | 1.13 lm/W rsc.org |

| OC4PADN | Emitting material | Blue | CIE (x, y) | (0.16, 0.14) rsc.org |

Organic Field-Effect Transistors (OFETs)

The ability of this compound derivatives to form ordered molecular assemblies makes them promising candidates for the active semiconductor layer in OFETs. tcichemicals.com The charge carrier mobility in these materials is highly dependent on the molecular packing in the solid state. Thienoisoindigo-based donor-acceptor conjugated polymers incorporating this compound have been synthesized and investigated for their application in OFETs. nih.gov

One such polymer, P(TII-ANT), exhibited a hole mobility of 9.40 × 10⁻³ cm² V⁻¹ s⁻¹ in a bottom-gated/top-contact field-effect transistor. nih.gov The introduction of the diethynylanthracene unit into the polymer backbone was found to enhance the charge transport properties. nih.gov

Organic Photovoltaic (OPV) Devices and Solar Cells

In the realm of organic photovoltaics, this compound and its derivatives are explored as components of donor-acceptor systems. rsc.org Their electron-rich nature and light-harvesting capabilities make them suitable as donor materials in bulk heterojunction solar cells. nih.govresearchgate.net

For example, thienoisoindigo-based polymers containing this compound units have been used in OPV devices. nih.gov A device fabricated with the polymer P(TII-ANT) and PC71BM as the acceptor achieved a power conversion efficiency of 1.90%. nih.gov Additionally, extended viologen derivatives incorporating a this compound core have been synthesized with potential applications in solar cells. mdpi.com

Table 2: Performance of this compound-based Polymers in OPV Devices

| Polymer | Acceptor | Power Conversion Efficiency (%) |

|---|---|---|

| P(TII-ANT) | PC71BM | 1.90 nih.gov |

Electrochromic and Memory Devices

The redox properties of molecules containing the this compound unit have led to their investigation in electrochromic and memory devices. mdpi.comresearchgate.net Viologen derivatives, which are known for their electrochromism, have been synthesized with a this compound core to extend the conjugation and modulate their electronic properties. mdpi.comresearchgate.netscilit.com These extended viologens show intriguing optical and electronic characteristics that make them potential candidates for such applications. mdpi.comresearchgate.net The reversible color change upon application of an external voltage is a key feature for electrochromic devices. researchgate.net

Chemical and Biochemical Sensing Platforms

The inherent fluorescence of the anthracene core makes this compound a valuable platform for developing fluorescent chemosensors. rsc.org The ethynyl groups allow for the attachment of specific recognition units that can interact with target analytes, leading to a detectable change in the fluorescence signal. jfda-online.com

Fluorescent Sensors for Analytes and Vapors

Derivatives of this compound have been designed as fluorescent sensors for various analytes and solvent vapors. doi.org By attaching bulky groups to the 9,10-positions of the diethynylanthracene moiety, host compounds can be created that form crystalline inclusion complexes with organic solvent vapors. doi.org The presence of a guest molecule within the host lattice can alter the fluorescence properties of the anthracene unit, allowing for online monitoring of vapor absorption and desorption. doi.org

For instance, a host compound with ethynylborneol groups at the 9,10-positions can enclathrate ethanol (B145695) and 2-propanol vapors, leading to guest-dependent fluorescence. doi.org Furthermore, conjugated polymers constructed from this compound and pillar doi.orgarene have shown potential in sensing and detection due to the disruption of their fluorescence performance and structural architecture by guest molecules like adiponitrile (B1665535). nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 9,10-diphenylanthracene |

| Ph-DPAN |

| Flu-DPAN |

| TPA-DPAN |

| OCADN |

| OC4PADN |

| DiAnBz |

| P(TII-ANT) |

| P(TII-BEN) |

| PC71BM |

| Adiponitrile |

| Ethanol |

| 2-propanol |

Biofluorescent Probes and Bioimaging Applications

While direct applications of this compound in bioimaging are not extensively documented, its derivatives have emerged as significant fluorescent probes. The core structure is often modified to enhance properties like water solubility, biocompatibility, and target specificity. A notable class of derivatives are 9,10-distyrylanthracene (B86952) (DSA) compounds, which can be synthesized from this compound. These and other derivatives exhibit promising characteristics for bioimaging, particularly through a phenomenon known as aggregation-induced emission (AIE). nih.gov AIE-active molecules are weakly fluorescent in dilute solutions but become highly emissive upon aggregation, making them excellent candidates for "turn-on" fluorescent probes in biological systems. nih.govnih.gov

Detailed research findings on derivatives of this compound reveal their potential in bioimaging:

9,10-Distyrylanthracene (DSA) Derivatives: Functionalized DSA derivatives have been synthesized and investigated as pH sensors and for the detection of biomacromolecules. nih.gov For instance, a DSA derivative containing amine groups (9,10-bis{4-[2-(diethylamino)ethoxy]styryl}anthracene) acts as a pH-sensitive probe, showing aggregation and enhanced fluorescence under slightly basic conditions. nih.gov Another derivative, an ammonium (B1175870) salt, can interact with proteins like bovine serum albumin (BSA) and calf thymus DNA (ctDNA), leading to a significant increase in its fluorescence emission, thereby acting as a "turn-on" probe for these biomolecules. nih.gov

9,10-Bis(phenylethynyl)anthracene (B116448) (BPEA) Derivatives: BPEA, a close derivative, is known for its high fluorescence quantum yield and photostability. researchgate.net Studies using single-molecule spectroscopy have shown that BPEA has a high degree of photostability, especially in deoxygenated environments, making it a useful green fluorescent probe. researchgate.net BPEA derivatives have also been used to sensitize lanthanide-doped nanoparticles (LnNPs), which have applications in bioimaging. ox.ac.uk The BPEA ligand can efficiently transfer energy to the nanoparticles, overcoming their low absorption cross-section and making them brighter probes. ox.ac.uk

Probes for Lipid Droplets: AIE probes are particularly advantageous for imaging lipid droplets, which are dynamic organelles involved in various physiological processes. rsc.org Anthracene derivatives are used in creating these probes due to their fluorescent properties. mdpi.com For example, a two-photon AIE bio-probe, TPA-BI, was developed for specific imaging of lipid droplets, offering advantages like a large Stokes shift and high two-photon absorption cross-section. rsc.org

| Derivative Class | Specific Compound Example | Key Property | Application | Reference |

|---|---|---|---|---|

| 9,10-Distyrylanthracene (DSA) | 9,10-bis{4-[2-(diethylamino)ethoxy]styryl}anthracene | Aggregation-Induced Emission (AIE), pH-sensitive | Fluorescent pH sensor | nih.gov |

| 9,10-Distyrylanthracene (DSA) | 9,10-bis{4-[2-(N,N,N-triethylammonium)ethoxy]styryl}anthracene dibromide | "Turn-on" fluorescence upon binding | Detection of proteins (BSA) and DNA | nih.gov |

| 9,10-Bis(phenylethynyl)anthracene (BPEA) | BPEA | High photostability and fluorescence quantum yield | Green fluorescent probe for single-molecule spectroscopy | researchgate.net |

| 9,10-Bis(phenylethynyl)anthracene (BPEA) | BPEA derivatives | Efficient energy transfer to nanoparticles | Sensitizer for lanthanide-doped nanoparticle bio-probes | ox.ac.uk |

Energy-Related Materials

The rigid, planar, and highly conjugated structure of this compound makes it a compelling component for materials used in energy storage and conversion.